molecular formula C12H19NO2 B8272030 2-Carbethoxy-3-n-propyl-4,5-dimethylpyrrole

2-Carbethoxy-3-n-propyl-4,5-dimethylpyrrole

Cat. No.: B8272030
M. Wt: 209.28 g/mol
InChI Key: CHUPSIAOZNCZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbethoxy-3-n-propyl-4,5-dimethylpyrrole is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 4,5-dimethyl-3-propyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-7-10-8(3)9(4)13-11(10)12(14)15-6-2/h13H,5-7H2,1-4H3

InChI Key

CHUPSIAOZNCZPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=C1C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydriodic acid (d 1.95, 10 ml) was slowly added to 10 ml of stirred and cooled acetic acid; hypophosphorous acid (50%, 2 ml) was then added. 2-Carbethoxy-4,5-dimethylpyrrole (0.004 mol) was added to the mixture at room temperature followed by propionaldehyde (0.008 mol). The solution was stirred 21/2 h at ca. 25° C. then poured into 200 ml of water. This was made alkaline with ammonia, extracted with ether, and the ether was evaporated to leave the crude product. This was an oil which solidified after distillation (1 × 10-4 mm). It was recrystallized from aqueous ethanol, then from ethanol m.p. 101°-104° C. (lit. 102° C), yield 40%. ##STR68##
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.004 mol
Type
reactant
Reaction Step Three
Quantity
0.008 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
40%

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